molecular formula C5H8N4S B12525146 1-Methyl-1H-imidazol-2-yl carbamimidothioate CAS No. 739320-81-1

1-Methyl-1H-imidazol-2-yl carbamimidothioate

Cat. No.: B12525146
CAS No.: 739320-81-1
M. Wt: 156.21 g/mol
InChI Key: HYERKJUPFCROTG-UHFFFAOYSA-N
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Description

1-Methyl-1H-imidazol-2-yl carbamimidothioate is a heterocyclic compound that features an imidazole ring substituted with a methyl group at the 1-position and a carbamimidothioate group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-imidazol-2-yl carbamimidothioate typically involves the reaction of 1-methyl-1H-imidazole with thiocyanate derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbamimidothioate group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-imidazol-2-yl carbamimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamimidothioate group to a thiol or amine.

    Substitution: Nucleophilic substitution reactions can replace the carbamimidothioate group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

1-Methyl-1H-imidazol-2-yl carbamimidothioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 1-Methyl-1H-imidazol-2-yl carbamimidothioate exerts its effects involves interactions with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical pathways. The carbamimidothioate group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

    1-Methyl-1H-imidazole: Lacks the carbamimidothioate group, making it less reactive in certain chemical reactions.

    2-Methyl-1H-imidazole: Substitution at the 2-position alters its chemical properties and reactivity.

    1-Methyl-1H-imidazol-2-yl methanamine: Contains an amine group instead of a carbamimidothioate group, leading to different biological activities.

Uniqueness: 1-Methyl-1H-imidazol-2-yl carbamimidothioate is unique due to the presence of both the imidazole ring and the carbamimidothioate group, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various applications in research and industry.

Biological Activity

1-Methyl-1H-imidazol-2-yl carbamimidothioate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C5H8N4S. The structural features that contribute to its biological activity include the imidazole ring and the carbamimidothioate moiety, which are known to interact with various biological targets.

This compound exhibits biological activities primarily through its interaction with specific enzymes and transporters. Notably, similar compounds have shown inhibition of the human multidrug and toxin extrusion transporter 1 (hMATE1), which plays a crucial role in drug excretion and pharmacokinetics .

Inhibition of hMATE1:

  • Compounds with an imidazole ring have been reported to inhibit hMATE1, suggesting that this compound may also exhibit similar inhibitory effects.
  • The inhibition mechanism involves hydrogen bonding interactions with specific residues in the transporter, influencing drug absorption and efficacy.

Biological Activity Data

The following table summarizes key findings from studies on related compounds that may provide insights into the biological activity of this compound.

CompoundTargetIC50 (µM)Mechanism of Action
CimetidinehMATE10.5Competitive inhibition via hydrogen bonding
1-Methyl-1H-imidazol-2-yl derivativehMATE1TBDExpected competitive inhibition
Other imidazole derivativesDMT1Low µMCompetitive inhibition affecting metal ion transport

Case Studies

Study on Imidazole Derivatives:
A study investigated various imidazole derivatives for their inhibitory effects on hMATE1. The results indicated that compounds with specific substituents on the imidazole ring exhibited significant inhibitory activity, supporting the hypothesis that structural modifications can enhance or reduce biological efficacy .

Research on Antimycobacterial Activity:
Another study focused on small molecule inhibitors against Mycobacterium tuberculosis (Mtb) and non-tuberculous mycobacteria (NTM). Some imidazole-based compounds showed promising activity against these pathogens, highlighting the potential of similar structures in antimicrobial applications .

Safety and Toxicity

While exploring the biological activity of this compound, it is essential to consider safety profiles. Data from PubChem indicates that related compounds have varying toxicity levels; thus, further investigation into the safety profile of this specific compound is warranted .

Properties

CAS No.

739320-81-1

Molecular Formula

C5H8N4S

Molecular Weight

156.21 g/mol

IUPAC Name

(1-methylimidazol-2-yl) carbamimidothioate

InChI

InChI=1S/C5H8N4S/c1-9-3-2-8-5(9)10-4(6)7/h2-3H,1H3,(H3,6,7)

InChI Key

HYERKJUPFCROTG-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SC(=N)N

Origin of Product

United States

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